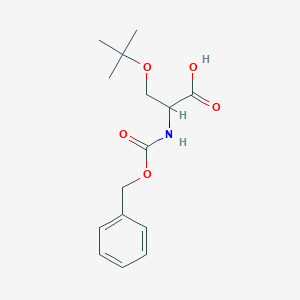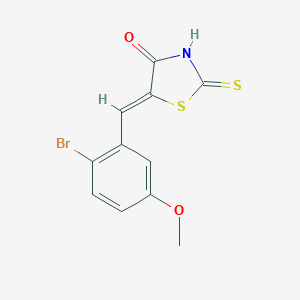
Z-Ser(tBu)-OH
Vue d'ensemble
Description
Z-Ser(tBu)-OH: N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serine , is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound features a tert-butyl group protecting the hydroxyl group of serine, and a benzyloxycarbonyl (Z) group protecting the amino group.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Z-Ser(tBu)-OH is widely used in the synthesis of peptides and proteins, serving as a building block for the incorporation of serine residues.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific functional properties.
Medicine:
Drug Development: this compound is utilized in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists.
Industry:
Biotechnology: The compound is employed in the production of synthetic peptides for research and industrial applications.
Mécanisme D'action
Target of Action
Z-Ser(tBu)-OH, also known as N-Cbz-O-tert-butyl-L-serine, is a derivative of the amino acid serine . As an amino acid derivative, it is primarily used as a building block in peptide synthesis . The specific targets of this compound would depend on the peptide sequence it is incorporated into.
Mode of Action
The mode of action of this compound is related to its role in peptide synthesis. It is used to introduce the serine residue into a peptide chain while protecting the reactive side chain and carboxyl group. The tert-butyl (tBu) group protects the hydroxyl group of serine, and the carbobenzyloxy (Cbz or Z) group protects the amino group . These protecting groups prevent unwanted side reactions during peptide synthesis. They can be removed after the peptide chain is assembled to reveal the functional groups of serine.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific peptide it is incorporated into. As a serine derivative, it could potentially influence any biochemical pathway involving serine-containing peptides. Serine plays a role in many biochemical processes, including protein synthesis, cell growth, and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis. Additionally, the presence of other reactive species can lead to side reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The synthesis of Z-Ser(tBu)-OH typically involves the use of solid-phase peptide synthesis techniques. The tert-butyl group is introduced to protect the hydroxyl group of serine, while the benzyloxycarbonyl group protects the amino group.
Solution-Phase Synthesis: In solution-phase synthesis, this compound can be prepared by reacting serine with tert-butyl chloroformate and benzyloxycarbonyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound often involves large-scale solid-phase peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of protective groups like tert-butyl and benzyloxycarbonyl is crucial to prevent unwanted side reactions during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Z-Ser(tBu)-OH undergoes deprotection reactions to remove the tert-butyl and benzyloxycarbonyl groups. These reactions are typically carried out under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds with other amino acids. Common reagents used in these reactions include carbodiimides and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used to remove the tert-butyl group.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products:
Deprotection: The major products of deprotection reactions are serine and the corresponding protecting group by-products.
Coupling: The major products of coupling reactions are peptides containing this compound residues.
Comparaison Avec Des Composés Similaires
N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threonine: Similar to Z-Ser(tBu)-OH, this compound features a tert-butyl group protecting the hydroxyl group of threonine and a benzyloxycarbonyl group protecting the amino group.
N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosine: This compound has a tert-butyl group protecting the hydroxyl group of tyrosine and a benzyloxycarbonyl group protecting the amino group.
Uniqueness: this compound is unique in its specific use for incorporating serine residues into peptides and proteins. The tert-butyl and benzyloxycarbonyl protecting groups provide stability and prevent unwanted side reactions during synthesis, making it a valuable tool in peptide chemistry.
Propriétés
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGEONUWGOCJG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-75-1 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[benzoxycarbonyl]-O-[tert-butyl]-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine](/img/structure/B371089.png)

![[2-(Tert-butylsulfanyl)phenyl]acetic acid](/img/structure/B371092.png)
![4-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B371097.png)
amino]ethanol](/img/structure/B371099.png)
amino]ethanol](/img/structure/B371100.png)
![1-(5-Amino-2-methylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B371101.png)

![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371104.png)



![(4-Pentylbicyclo[2.2.2]oct-1-yl)acetic acid](/img/structure/B371112.png)

